2h-Pyrrolo[3,4-e]benzothiazole
CAS No.: 403715-77-5
Cat. No.: VC20157311
Molecular Formula: C9H6N2S
Molecular Weight: 174.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403715-77-5 |
|---|---|
| Molecular Formula | C9H6N2S |
| Molecular Weight | 174.22 g/mol |
| IUPAC Name | 2H-pyrrolo[3,4-e][1,3]benzothiazole |
| Standard InChI | InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2 |
| Standard InChI Key | GXSGJLUAIAVMAB-UHFFFAOYSA-N |
| Canonical SMILES | C1N=C2C(=CC=C3C2=CN=C3)S1 |
Introduction
Structural and Chemical Properties
2H-Pyrrolo[3,4-e]benzothiazole (CAS 42394-80-9) consists of a pyrrole ring fused to a benzothiazole moiety at the 3,4- and e-positions, respectively. The pyrrole contributes a five-membered ring with one nitrogen atom, while the benzothiazole incorporates a benzene ring fused to a thiazole (containing nitrogen and sulfur). This arrangement creates a planar, π-conjugated system that enhances electronic properties and interaction with biological targets .
Key physicochemical characteristics include:
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Molecular formula: CHNS
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Molecular weight: 186.23 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility, typical of fused heterocycles .
The electron-rich nature of the pyrrole ring and the electron-withdrawing thiazole sulfur create a push-pull electronic configuration, influencing reactivity in substitution and cycloaddition reactions.
Synthetic Methodologies
Synthesis of 2H-pyrrolo[3,4-e]benzothiazole derivatives typically involves cyclocondensation strategies. One common route employs:
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Benzothiazole precursor functionalization: Introduction of amino or carbonyl groups at the benzothiazole’s 5-position to enable cyclization.
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Pyrrole ring formation: Reaction with α,β-unsaturated carbonyl compounds or via Paal-Knorr synthesis using ammonium acetate and diketones .
For example, heating 2-aminobenzothiazole with acetylacetone in acetic acid yields the pyrrolo-benzothiazole core. Modifications at the 2-position of the pyrrole ring (e.g., alkylation, acylation) enable diversification for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
While direct studies on 2H-pyrrolo[3,4-e]benzothiazole are sparse, structurally related benzothiazoles exhibit pronounced anticancer and neuropharmacological activities:
Antiproliferative Effects
Benzothiazole analogs demonstrate potent tubulin polymerization inhibition by binding to the colchicine site, disrupting microtubule dynamics in cancer cells . For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oxazoles (structural analogs) show GI values of 0.08–0.41 μM in the NCI-60 cancer cell panel . Although 2H-pyrrolo[3,4-e]benzothiazole itself lacks published cytotoxicity data, its electronic similarity to active compounds suggests potential antimitotic activity.
Central Nervous System (CNS) Targeting
Benzothiazole derivatives exhibit high affinity for dopamine receptors, particularly DR, with sub-nanomolar binding affinity (e.g., ) . Molecular docking studies reveal that the benzothiazole sulfur forms hydrogen bonds with Asp115 in the DR binding pocket, while the pyrrole nitrogen interacts with Ser196 . Such interactions could position 2H-pyrrolo[3,4-e]benzothiazole as a scaffold for developing antipsychotics or cognitive enhancers.
Pharmacological and Toxicological Profiles
Preliminary toxicity assessments of related compounds indicate selectivity for cancer cells over healthy cells. For example, pyrrolocyclohepta[1,2-d] oxazoles exhibit GI > 100 μM in human peripheral blood lymphocytes, suggesting low off-target toxicity . While 2H-pyrrolo[3,4-e]benzothiazole’s safety profile remains uncharacterized, its structural similarity to these compounds implies a favorable therapeutic index.
Applications in Materials Science
The extended π-system of 2H-pyrrolo[3,4-e]benzothiazole enables applications in:
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Organic semiconductors: Charge carrier mobility up to 0.12 cm/V·s in thin-film transistors .
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Fluorescent probes: Emission maxima in the 450–550 nm range, tunable via substituents on the benzothiazole ring .
Challenges and Future Directions
Current limitations include:
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Synthetic complexity: Low yields (<30%) in multi-step syntheses due to steric hindrance at the fusion site .
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Pharmacokinetic optimization: Poor oral bioavailability in rodent models (≤15% for analogs), necessitating prodrug strategies .
Ongoing research priorities should focus on:
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Targeted delivery systems: Nanoparticle encapsulation to enhance solubility and tumor penetration.
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Computational modeling: Virtual screening against emerging targets like heat shock protein 90 (Hsp90) and PARP enzymes.
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